molecular formula C13H12N2O3 B6898549 5-(Furan-2-ylmethylamino)-3-methyl-1,3-benzoxazol-2-one

5-(Furan-2-ylmethylamino)-3-methyl-1,3-benzoxazol-2-one

Cat. No.: B6898549
M. Wt: 244.25 g/mol
InChI Key: MKSQGRURAGYHGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Furan-2-ylmethylamino)-3-methyl-1,3-benzoxazol-2-one is a heterocyclic compound that incorporates both furan and benzoxazole moieties. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the furan ring imparts unique chemical properties, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-ylmethylamino)-3-methyl-1,3-benzoxazol-2-one typically involves the condensation of furan-2-carbaldehyde with 3-methyl-1,3-benzoxazol-2-one in the presence of a suitable amine. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol. Catalysts like p-toluenesulfonic acid can be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-ylmethylamino)-3-methyl-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

Scientific Research Applications

5-(Furan-2-ylmethylamino)-3-methyl-1,3-benzoxazol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Furan-2-ylmethylamino)-3-methyl-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the benzoxazole moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Furan-2-ylmethylamino)-3-methyl-1,3-benzoxazole
  • 5-(Furan-2-ylmethylamino)-3-methyl-1,3-benzothiazole
  • 5-(Furan-2-ylmethylamino)-3-methyl-1,3-benzimidazole

Uniqueness

5-(Furan-2-ylmethylamino)-3-methyl-1,3-benzoxazol-2-one is unique due to the combination of the furan and benzoxazole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

5-(furan-2-ylmethylamino)-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-15-11-7-9(4-5-12(11)18-13(15)16)14-8-10-3-2-6-17-10/h2-7,14H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSQGRURAGYHGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)NCC3=CC=CO3)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.